

A Technical Guide to the Historical Applications of Methyl Violet in Histology

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Compound of Interest

Compound Name: Methyl violet dye

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This in-depth technical guide explores the pivotal historical role of methyl violet in the advancement of histology. From its early application in identifying amyloid deposits to its fundamental role in bacteriology, methyl violet was a cornerstone of microscopic anatomical studies in the late 19th and early 20th centuries. This document provides a detailed overview of its primary historical uses, complete with experimental protocols, quantitative data, and visualizations to illuminate the logical and experimental workflows of the time.

Introduction: The Dawn of Synthetic Dyes in Histology

The mid-19th century witnessed a revolution in histology, driven by the advent of synthetic dyes. Among these, the triphenylmethane dye methyl violet, synthesized in 1861, quickly found its place in the nascent field of cellular pathology. The term "methyl violet" refers to a family of compounds with varying numbers of methyl groups, with crystal violet (hexamethyl pararosaniline) being a prominent member.^{[1][2]} Historically, mixtures of these methylated pararosanilines were often sold under the name "gentian violet."^[2] This guide will delve into the two most significant historical applications of methyl violet in histology: the staining of amyloid and the differentiation of bacteria via the Gram stain.

Amyloid Staining: The First Histochemical Marker

In 1875, the French pathologist Victor André Cornil was the first to use a methyl violet solution to stain amyloid, a pathological proteinaceous deposit.[2] This marked a significant milestone, as it was the first histochemical method for identifying amyloid in tissue sections. Methyl violet imparts a characteristic metachromatic purple-red color to amyloid deposits, while other tissue elements stain an orthochromatic blue-violet.[1][3] This color shift, or metachromasia, provided a stark and easily identifiable contrast for the microscopic detection of amyloid.

The precise mechanism of this metachromasia was a subject of investigation for many years. Initially, it was thought to be due to the preferential staining of amyloid by redder, less methylated homologues present in methyl violet mixtures. However, it is now understood that the metachromasia of amyloid with crystal violet is based on the specific, regular alignment of the dye molecules along the amyloid fibrils, creating a pseudocrystal structure. The violet dye is believed to bind to the surface carboxyl ions of the amyloid.[2]

While effective for its time, methyl violet staining for amyloid had its limitations. The stain was not entirely specific, as other tissue structures could sometimes show similar colors, potentially obscuring small amyloid deposits.[2] Additionally, the stained sections were prone to fading, and required aqueous mounting media as the dye is soluble in organic solvents.[2] Despite these drawbacks, methyl violet remained a valuable tool for amyloid detection until the advent of more specific and permanent stains like Congo red.

Experimental Protocols for Amyloid Staining

Several protocols for methyl violet staining of amyloid were developed over time. Below are two notable historical methods with their detailed procedures.

1.1.1. Birch-Hirschfeld's Crystal Violet Method

This method utilizes a counterstain, Bismarck brown, to stain nuclei, providing better contrast.

Experimental Protocol:

- Bring frozen or paraffin sections to water.
- Stain in a saturated aqueous solution of Bismarck brown for 5 minutes.
- Rinse well with 95% ethanol, followed by distilled water.

- Stain in a 0.5% aqueous solution of crystal violet for 5 minutes.
- Rinse with water.
- Differentiate in 1% aqueous acetic acid, if necessary, until amyloid appears red and is well-contrasted with the surrounding tissue.
- Wash thoroughly in tap water.
- Mount in a suitable aqueous mounting medium, such as levulose syrup.[3]

1.1.2. Lendrum's Methyl Violet Method

This later protocol offers a simplified procedure.

Experimental Protocol:

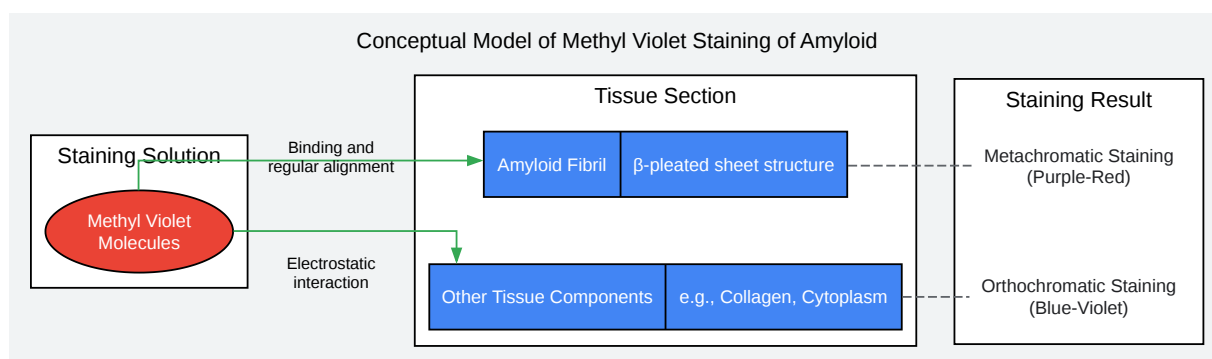
- Bring 5µm paraffin sections to water.
- Stain in a 1% aqueous solution of methyl violet for 3 minutes.[1]
- Differentiate in a 70% aqueous formalin solution until the amyloid is red and contrasts well with the blue-violet tissue.[1]
- Place in a saturated aqueous solution of sodium chloride for 5 minutes.
- Rinse well with tap water.
- Mount in an aqueous medium like corn syrup.[1]

Quantitative Data for Historical Amyloid Staining Protocols

Parameter	Birch-Hirschfeld's Method	Lendrum's Method
Primary Stain	0.5% Aqueous Crystal Violet	1% Aqueous Methyl Violet
Staining Time	5 minutes	3 minutes
Counterstain	Saturated Aqueous Bismarck Brown	Not specified
Differentiation	1% Aqueous Acetic Acid	70% Aqueous Formalin
Mounting Medium	Levulose Syrup	Corn Syrup

Visualization of Amyloid Staining

The following diagram illustrates the proposed interaction between methyl violet and amyloid fibrils that leads to metachromasia.



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Methyl Violet-Amyloid Interaction Model

The Gram Stain: A Revolution in Bacteriology

In 1884, Danish bacteriologist Hans Christian Gram developed a differential staining technique that would become a fundamental procedure in microbiology.^[4] While investigating bacteria in the lung tissue of pneumonia patients, he discovered that after staining with a gentian violet solution and treating with a potassium iodide solution (Lugol's iodine), some bacteria retained

the violet color after washing with ethanol, while others were decolorized.^[4] This simple yet powerful method allowed for the classification of bacteria into two broad categories: Gram-positive and Gram-negative.

The historical Gram stain relied on a solution of gentian violet, which was a mixture of methylated pararosaniline dyes, including methyl violet. The primary stain, crystal violet (a form of methyl violet), forms a complex with the iodine mordant within the bacterial cell. The key to the differentiation lies in the structure of the bacterial cell wall. Gram-positive bacteria possess a thick peptidoglycan layer that dehydrates upon treatment with alcohol, trapping the crystal violet-iodine complex and causing the cells to remain violet.^[4] In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer and an outer lipid membrane. The alcohol dissolves the lipid membrane and the thin peptidoglycan layer is insufficient to retain the crystal violet-iodine complex, leading to its decolorization.^[4] A counterstain, historically Bismarck brown and later safranin or fuchsine, is then applied to color the decolorized Gram-negative bacteria red or pink.

The Gram stain was a monumental breakthrough, providing a rapid and effective method for the initial identification and classification of bacteria, which had profound implications for the diagnosis and treatment of infectious diseases.

Historical Gram Stain Protocol

The following is a representative historical protocol for the Gram stain.

Experimental Protocol:

- Prepare a heat-fixed smear of bacteria on a glass slide.
- Apply Ehrlich's aniline-gentian violet solution to the smear for 1-3 minutes.
- Briefly rinse with water.
- Apply Lugol's iodine solution (1 part iodine, 2 parts potassium iodide in 300 parts water) for 1-2 minutes.
- Rinse with water.

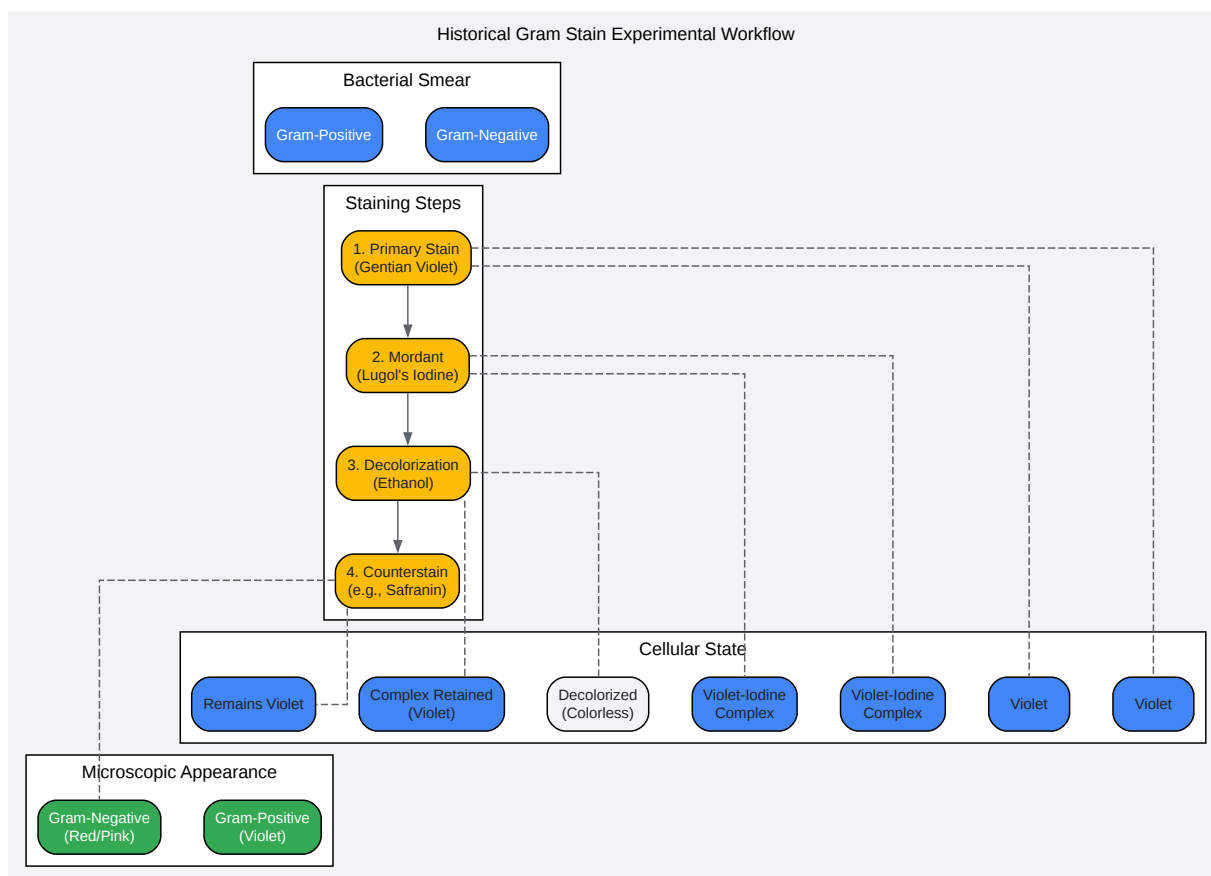
- Decolorize with absolute ethanol until no more violet color is seen running from the smear.
- Rinse with water.
- Counterstain with a dilute solution of Bismarck brown or safranin for 30 seconds to 1 minute.
- Rinse with water, blot dry, and examine under the microscope.

Quantitative Data for a Historical Gram Staining Protocol

Reagent	Composition	Application Time
Primary Stain	Aniline-Gentian Violet (e.g., 5 parts saturated alcoholic gentian violet, 100 parts aniline water)	1-3 minutes
Mordant	Lugol's Iodine (1g Iodine, 2g KI, 300ml water)	1-2 minutes
Decolorizer	Absolute Ethanol	Variable (until color ceases to run)
Counterstain	Dilute Bismarck Brown or Safranin	30-60 seconds

Visualization of the Gram Stain Workflow

This diagram outlines the key steps and outcomes of the historical Gram staining procedure.



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Workflow of the Gram Staining Procedure

Other Historical Applications and Decline in Use

While amyloid and bacterial staining were its primary applications, methyl violet was also used as a general nuclear stain in some histological preparations. However, its use in this capacity was less widespread than other nuclear stains like hematoxylin.

The use of methyl violet in histology has significantly declined over time. For amyloid detection, it has been largely superseded by the more specific and permanent Congo red stain, which exhibits a characteristic apple-green birefringence under polarized light, and by immunohistochemical methods. In bacteriology, while the Gram stain remains a cornerstone of diagnostics, modern formulations often use purified crystal violet and have more standardized protocols.

Conclusion

Methyl violet holds a significant place in the history of histology. Its application to the staining of amyloid by Cornil and its central role in Gram's revolutionary bacterial differentiation technique underscore its importance in the development of microscopic pathology and microbiology. While its use has diminished with the advent of more specific and robust methods, the foundational principles of its application, particularly in the Gram stain, continue to be relevant in laboratories worldwide. This guide serves as a testament to the enduring legacy of this vibrant purple dye in the visualization of the microscopic world.

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